molecular formula C15H21NO2 B5652091 N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide

N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide

Cat. No.: B5652091
M. Wt: 247.33 g/mol
InChI Key: HHXYJMHNEYQHBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide: is an organic compound characterized by the presence of a cyclohexane ring attached to a carboxamide group, which is further linked to a phenyl ring substituted with hydroxy and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide typically involves the reaction of 4-hydroxy-3,5-dimethylbenzoic acid with cyclohexylamine. The reaction is carried out under reflux conditions in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance the efficiency and yield of the synthesis. The use of high-purity starting materials and optimized reaction conditions ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group on the phenyl ring can undergo oxidation to form a quinone derivative.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Alkylated or acylated phenyl derivatives.

Scientific Research Applications

Chemistry: N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features are explored for interactions with biological targets, such as enzymes and receptors, to develop new therapeutic agents.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of anti-inflammatory and analgesic drugs. Its ability to interact with specific molecular targets makes it a candidate for further investigation in drug development.

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymer additives.

Mechanism of Action

The mechanism by which N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide exerts its effects involves its interaction with specific molecular targets. The hydroxy and dimethyl groups on the phenyl ring allow for hydrogen bonding and hydrophobic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The carboxamide group also plays a role in stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

  • N-(3,4-dimethylphenyl)cyclohexanecarboxamide
  • N-(4-hydroxyphenyl)cyclohexanecarboxamide
  • N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide

Comparison: N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide is unique due to the presence of both hydroxy and dimethyl groups on the phenyl ring. This combination of functional groups enhances its ability to participate in diverse chemical reactions and interact with biological targets. In contrast, similar compounds may lack one or more of these functional groups, resulting in different reactivity and biological activity profiles.

Properties

IUPAC Name

N-(4-hydroxy-3,5-dimethylphenyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-10-8-13(9-11(2)14(10)17)16-15(18)12-6-4-3-5-7-12/h8-9,12,17H,3-7H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXYJMHNEYQHBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)NC(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.